
N,N,N',N'-Tetrakis(2-ethoxy)ethylediamine titanium(IV)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N,N’,N’-Tetrakis(2-ethoxy)ethylediamine titanium(IV) is a coordination compound that features a titanium(IV) center coordinated by N,N,N’,N’-Tetrakis(2-ethoxy)ethylediamine ligands
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetrakis(2-ethoxy)ethylediamine titanium(IV) typically involves the reaction of titanium(IV) chloride with N,N,N’,N’-Tetrakis(2-ethoxy)ethylediamine in an appropriate solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the titanium precursor. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
While specific industrial production methods for N,N,N’,N’-Tetrakis(2-ethoxy)ethylediamine titanium(IV) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
N,N,N’,N’-Tetrakis(2-ethoxy)ethylediamine titanium(IV) can undergo various types of chemical reactions, including:
Oxidation: The titanium center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to lower oxidation states, potentially altering its coordination environment.
Substitution: Ligands coordinated to the titanium center can be substituted with other ligands, leading to different coordination complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or molecular oxygen can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent to favor the desired substitution.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state titanium complexes, while reduction could produce lower oxidation state species. Substitution reactions will result in new coordination complexes with different ligands.
科学研究应用
N,N,N’,N’-Tetrakis(2-ethoxy)ethylediamine titanium(IV) has several scientific research applications:
Catalysis: The compound can act as a catalyst in various organic transformations, including oxidation and reduction reactions.
Materials Science: It can be used in the synthesis of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.
Coordination Chemistry: The compound serves as a model system for studying coordination chemistry principles and ligand exchange mechanisms.
Biological Applications:
作用机制
The mechanism by which N,N,N’,N’-Tetrakis(2-ethoxy)ethylediamine titanium(IV) exerts its effects depends on its specific application. In catalysis, the titanium center can facilitate various chemical transformations by providing a reactive site for substrate binding and activation. The ligands can influence the reactivity and selectivity of the titanium center by modulating its electronic and steric environment.
相似化合物的比较
Similar Compounds
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine titanium(IV): Similar in structure but with hydroxyethyl groups instead of ethoxy groups.
N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine titanium(IV): Features hydroxypropyl groups, offering different steric and electronic properties.
Uniqueness
N,N,N’,N’-Tetrakis(2-ethoxy)ethylediamine titanium(IV) is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and coordination behavior compared to its hydroxyethyl and hydroxypropyl analogs. These differences can make it more suitable for specific applications in catalysis and materials science.
属性
CAS 编号 |
17476-13-0 |
|---|---|
分子式 |
C10H20N2O4Ti |
分子量 |
280.14 g/mol |
IUPAC 名称 |
2-[2-[bis(2-oxidoethyl)amino]ethyl-(2-oxidoethyl)amino]ethanolate;titanium(4+) |
InChI |
InChI=1S/C10H20N2O4.Ti/c13-7-3-11(4-8-14)1-2-12(5-9-15)6-10-16;/h1-10H2;/q-4;+4 |
InChI 键 |
HSISIFZIBVZEQJ-UHFFFAOYSA-N |
规范 SMILES |
C(CN(CC[O-])CC[O-])N(CC[O-])CC[O-].[Ti+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


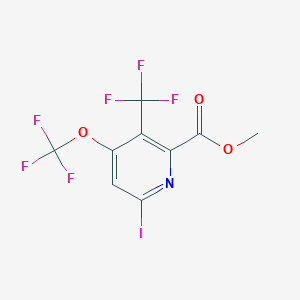

![2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14796943.png)
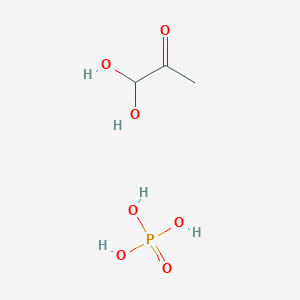
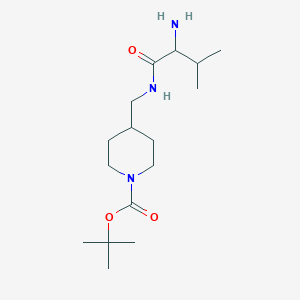
![(10R,13R)-17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B14796961.png)
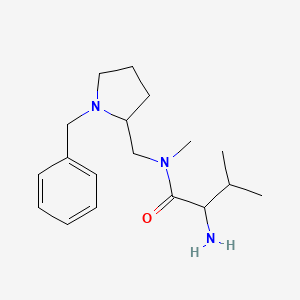

![cis-3-[2-Oxo-2-(3-nitrophenyl)ethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14796977.png)
![(1R,4R,7S,11S,12S)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde](/img/structure/B14796987.png)

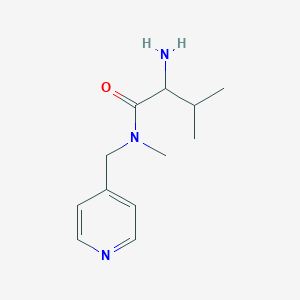
![Sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazolidin-4-yl)-methylamino]methanesulfonate;hydrate](/img/structure/B14797005.png)

